molecular formula C14H12BrFO2 B1376228 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene CAS No. 956034-21-2

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene

Cat. No.: B1376228
CAS No.: 956034-21-2
M. Wt: 311.15 g/mol
InChI Key: WQQFAWMRJQBJGT-UHFFFAOYSA-N
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Description

“2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene” is a chemical compound with the molecular formula C14H12BrFO2 . It has a molecular weight of 311.146 Da . This compound is also known by other names such as “3-Bromo-4-fluoroanisole”, “2-Bromo-1-fluoro-4-methoxybenzene”, and "Benzene, 2-bromo-1-fluoro-4-methoxy-" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 . This provides a standardized way to represent the compound’s structure using a textual string.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.146 Da . Other computed properties include a topological polar surface area of 9.2 Ų, a complexity of 110, and a covalently-bonded unit count of 1 .

Scientific Research Applications

Photodynamic Therapy Application

A significant application of a compound structurally related to 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene is in photodynamic therapy for cancer treatment. The zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing Schiff base has shown remarkable potential as a Type II photosensitizer. Its properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, make it suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Novel Antimicrobial Agents

Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activity. These compounds, particularly those carrying bromo, methoxy, and other substituents on the benzene ring, displayed potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Their effectiveness often surpassed that of reference drugs (Liaras et al., 2011).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, closely related to this compound, has been used as a protecting group in the synthesis of oligoribonucleotides. This group was introduced to the 2′-hydroxyl group of adenosine and proved to be effective in oligoribonucleotide synthesis through a phosphotriester approach. The group can be rapidly removed, facilitating further manipulations (Takaku & Kamaike, 1982).

Environmental Impact Study

In an environmental context, the degradation products of benzophenone-3, which contains a methoxyphenol group similar to this compound, were studied in chlorinated seawater swimming pools. This study is crucial in understanding the transformation products and potential environmental impact of such compounds in aquatic systems (Manasfi et al., 2015).

Synthesis of Liquid Crystal Monomers

Compounds containing para-methoxyazobenzene, structurally related to the compound , have been synthesized and characterized for their application in liquid crystal technology. These monomers exhibit unique thermal behavior and liquid crystalline properties, useful in the development of advanced materials (Wang et al., 2000).

Properties

IUPAC Name

2-bromo-1-fluoro-4-[(4-methoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-14(16)13(15)8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFAWMRJQBJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-fluorophenol (2.18 g, 11.4 mmol) in DMF (15 mL) was added potassium carbonate (3.15 g, 22.8 mmol) portion wise at room temperature. The mixture was stirred at room temperature for 10 minutes then 4-methoxybenzyl chloride (1.55 mL, 11.4 mmol) was added drop wise. On completion of the addition the reaction was heated at 60° C. under nitrogen for 15 hours. The cooled reaction mixture was quenched with water (50 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed with 1M aqueous NaOH solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford the crude title compound as an off-white solid in quantitative yield, 3.62 g.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorophenol (0.59 g) in tetrahydrofuran (7 ml) under nitrogen was added sodium hydride, 60% dispersion in mineral oil (0.13 g). The solution was stirred at room temperature. After 30 minutes a solution of 4-methoxybenzylbromide (0.62 g) was added in tetrahydrofuran (5 ml). The reaction mixture was stirred at 50° C. overnight. The reaction mixture was partitioned between dichloromethane and brine, then dried (MgSO4), the solvents were removed in vacuo to give a crude residue. This crude residue was purified using flash chromatography to give 2-bromo-1fluoro-4-(4-methoxy-benzyloxy)-benzene (0.71 g). To a solution of 2-bromo-1fluoro-4-(4-methoxy-benzyloxy)-benzene (0.33 g) in tetrahydrofuran (10 ml) under nitrogen was added triisopropylborate (0.29 ml). The mixture was cooled to −78° C. and 2.5M n-butyllithium solution in hexanes was added. The reaction mixture was stirred at −40° C. for 1 hour, then warmed to 20° C. and quenched with 2M hydrochloric acid (aq) (2 ml). The reaction mixture was warmed to room temperature and stirred for 1 hour. The reaction mixture was adjusted to pH 7 using saturated sodium bicarbonate solution, then partitioned between ethyl acetate and water, dried (MgSO4) and the solvents removed in vacuo to yield a crude residue (0.31 g). A mixture of this crude residue and pinacol (0.25 g) in toluene (10 ml) were stirred under reflux overnight in a Dean-Stark apparatus. The solvents were removed in vacuo, the residue was then partitioned between ethyl acetate and water, the combined organics were washed with water then brine and dried (MgSO4), the solvents were removed in vacuo to yield 2-[2-fluoro-5-(4-methoxy-benzyloxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxyborolane (0.28 g)
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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